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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the substrate specificity of two key nuclear

sirtuins, SIRT6 and SIRT7. Understanding the distinct and overlapping substrate profiles of

these enzymes is crucial for elucidating their roles in cellular processes and for the

development of specific therapeutic modulators. This document summarizes quantitative data,

details relevant experimental methodologies, and visualizes key pathways and workflows.

Enzymatic Activities and Acyl Group Specificity
SIRT6 and SIRT7 are both NAD⁺-dependent enzymes belonging to the class IV sirtuins. While

both are primarily located in the nucleus, they exhibit distinct enzymatic activities and

preferences for different acyl modifications on lysine residues.
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Feature SIRT6 SIRT7

Primary Enzymatic Activities

Deacetylase, Mono-ADP-

ribosyltransferase, Long-chain

deacylase

Deacetylase, with preference

for longer-chain acyl groups

Preferred Acyl Groups Acetyl, Myristoyl, Palmitoyl
Propionyl, Butyryl, Myristoyl,

Succinyl, Glutaryl, Octanoyl

Activation

Activity on histone substrates

is enhanced by nucleosomes

and DNA. Palmitic acid can

stimulate deacetylase activity

against certain substrates.

Deacetylase activity on peptide

substrates is significantly

activated by DNA or RNA.

Substrate Profiles: Histone and Non-Histone Targets
Both SIRT6 and SIRT7 play critical roles in chromatin regulation through the deacetylation of

histones. They also target a variety of non-histone proteins, influencing a wide range of cellular

pathways.

Histone Substrates
Histone Mark SIRT6 SIRT7

H3K9ac Yes[1][2]
Yes (in the presence of DNA)

[3]

H3K18ac Yes Yes (highly selective)[4][5]

H3K56ac Yes[6][1][2] No reported activity

Selected Non-Histone Substrates
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Substrate SIRT6 SIRT7
Overlapping/Specif
ic

CtIP Yes[7] No reported activity SIRT6 Specific

GCN5 Yes[7] No reported activity SIRT6 Specific

PARP1 Yes (ADP-ribosylation) No reported activity SIRT6 Specific

NPM1

(Nucleophosmin)
Yes[8] Yes[8] Overlapping

Nucleolin Yes[8] Yes[8] Overlapping

p53 No reported activity Yes SIRT7 Specific

GABPβ1 No reported activity Yes SIRT7 Specific

Signaling Pathways
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Experimental Protocols
Accurate determination of SIRT6 and SIRT7 substrate specificity relies on robust in vitro and in

vivo methodologies.

In Vitro Deacetylation Assay (HPLC-Based)
This method offers a quantitative measure of deacetylase activity by separating and quantifying

the acetylated and deacetylated peptide substrates.

Protocol for SIRT6:[6][1]
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Reaction Setup: In a total volume of 50 µL, combine Tris-buffered saline (TBS), 0.6 mM

NAD⁺, 10 mM DTT, and 40 µM of H3K9ac peptide substrate.

Inhibitor/Activator: Add the test compound or DMSO as a control.

Enzyme Addition: Initiate the reaction by adding purified SIRT6 protein (final concentration

0.05 µg/µL).

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

Reaction Termination: Stop the reaction by adding 6 µL of 100% formic acid.

Analysis: Centrifuge the samples to pellet any precipitate. Analyze the supernatant by

reverse-phase HPLC to separate the acetylated and deacetylated peptides. Quantify the

respective peak areas to determine the percentage of deacetylation.

Protocol for SIRT7 (DNA-activated):[3][9][10]

Reaction Setup: In a suitable buffer, combine purified SIRT7, the acetylated peptide

substrate (e.g., H3K18ac), and NAD⁺.

Activation: Add double-stranded DNA (e.g., sheared salmon sperm DNA) to the reaction

mixture. The activity of SIRT7 increases with the mass ratio of DNA to SIRT7, reaching a

plateau at a 1:1 ratio.

Incubation: Incubate at 37°C for a specified time.

Analysis: Terminate the reaction and analyze the products by HPLC as described for SIRT6.

Fluorogenic Deacetylase Assay
This high-throughput compatible assay utilizes a fluorophore-quencher pair on a peptide

substrate. Deacetylation by the sirtuin allows for cleavage by a developer enzyme, resulting in

a fluorescent signal.

General Protocol:[6][11]
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Reaction Mixture: In a microplate well, combine assay buffer, NAD⁺, and the fluorogenic

acetylated peptide substrate.

Enzyme Addition: Add purified SIRT6 or SIRT7 to initiate the reaction.

Incubation: Incubate at 37°C for 60-90 minutes.

Development: Add the developer solution, which contains an enzyme that specifically

cleaves the deacetylated peptide, and incubate at room temperature for 30 minutes.

Fluorescence Reading: Measure the fluorescence at the appropriate excitation and emission

wavelengths (e.g., Ex/Em = 380/440 nm or 480/530 nm, depending on the fluorophore).

SIRT6 Mono-ADP-ribosylation Assay
This assay detects the transfer of an ADP-ribose moiety from NAD⁺ to a substrate.[12]

Reaction Setup: In a 50 µL reaction volume, combine 5 µg of recombinant SIRT6 in a buffer

containing 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, and 10 mM DTT.

NAD⁺ Addition: Add 1 µM unlabeled NAD⁺ and 8 µCi of [³²P]NAD⁺.

Substrate: Include the protein substrate of interest (e.g., core histones).

Incubation: Incubate the reaction at 30°C for a specified time.

Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by

SDS-PAGE, and detect the radiolabeled, ADP-ribosylated proteins by autoradiography.

Global Substrate Identification using SILAC-based
Proteomics
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) coupled with mass spectrometry

allows for the unbiased, quantitative comparison of protein acetylation levels between cells with

and without sirtuin activity.[13][14][15]
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Conclusion
SIRT6 and SIRT7, despite both being nuclear class IV sirtuins, exhibit distinct yet overlapping

substrate specificities. SIRT6 is a multifunctional enzyme with robust deacetylation and ADP-

ribosyltransferase activities, targeting key histone marks involved in DNA repair and gene

silencing. In contrast, SIRT7 is a highly specific deacetylase, particularly for H3K18ac, and

plays a crucial role in ribosome biogenesis and the response to oncogenic stress. Its activity is

notably stimulated by nucleic acids. The overlapping deacetylation of substrates like NPM1

suggests potential for coordinated regulation of cellular processes. A thorough understanding of

their individual and combined roles, facilitated by the experimental approaches detailed here, is

essential for the development of targeted therapies for a range of diseases, including cancer

and age-related disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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